N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 81892-66-2
VCID: VC18761565
InChI: InChI=1S/C11H18N4O5/c1-8(16)5-14(6-9(2)17)10(18)7-13-4-3-12-11(13)15(19)20/h3-4,8-9,16-17H,5-7H2,1-2H3
SMILES:
Molecular Formula: C11H18N4O5
Molecular Weight: 286.28 g/mol

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide

CAS No.: 81892-66-2

Cat. No.: VC18761565

Molecular Formula: C11H18N4O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide - 81892-66-2

Specification

CAS No. 81892-66-2
Molecular Formula C11H18N4O5
Molecular Weight 286.28 g/mol
IUPAC Name N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide
Standard InChI InChI=1S/C11H18N4O5/c1-8(16)5-14(6-9(2)17)10(18)7-13-4-3-12-11(13)15(19)20/h3-4,8-9,16-17H,5-7H2,1-2H3
Standard InChI Key JKQPSNAIPWLHSV-UHFFFAOYSA-N
Canonical SMILES CC(CN(CC(C)O)C(=O)CN1C=CN=C1[N+](=O)[O-])O

Introduction

Chemical Structure and Properties

Molecular Architecture

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide features a central acetamide group substituted with two 2-hydroxypropyl chains and a 2-nitroimidazole ring. The IUPAC name, N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide, reflects this structure, which is further validated by its Standard InChI key (JKQPSNAIPWLHSV-UH) . The nitroimidazole moiety is critical for its hypoxia-sensitive behavior, as the nitro group undergoes reduction in low-oxygen conditions, generating reactive intermediates .

Table 1: Key Chemical Properties

PropertyValue
CAS No.81892-66-2
Molecular FormulaC11H18N4O5\text{C}_{11}\text{H}_{18}\text{N}_{4}\text{O}_{5}
Molecular Weight286.28 g/mol
SMILESCC(CN(C(=O)Cn1ccnc1N+[O-])CC(O)C)O
LogP (Partition Coefficient)1.05 (estimated)

The compound’s lipophilicity (logP ≈ 1.05) exceeds that of other hypoxia radiotracers like [18F]FMISO (logP = 0.4), enhancing its cellular uptake .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide involves multi-step reactions to ensure high purity and yield. While exact proprietary methods are undisclosed, general approaches include:

  • Nitroimidazole Functionalization: Introducing the nitro group to the imidazole ring under controlled nitration conditions .

  • Acetamide Coupling: Reacting 2-nitroimidazole with chloroacetyl chloride, followed by substitution with bis(2-hydroxypropyl)amine .

  • Purification: Recrystallization from ether or ethanol to achieve pharmaceutical-grade purity.

Analytical Validation

Structural confirmation is achieved via nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. While the crystal structure of this specific compound remains unreported, related nitroimidazole derivatives (e.g., bis(4-nitroimidazol-1-yl)methane) exhibit planar nitroimidazole rings and stable crystallographic configurations .

Mechanism of Action

Hypoxia-Selective Activation

In hypoxic tissues, the nitro group (NO2-\text{NO}_2) undergoes enzymatic reduction to form reactive nitro radical anions (NO2-\text{NO}_2^-). These intermediates further reduce to nitroso (NO-\text{NO}) and hydroxylamine (-\text{NHOH) species, which covalently bind to cellular macromolecules (e.g., DNA, proteins), inducing cytotoxic effects . This mechanism parallels that of PET radiotracers like [18F]FBNA, which leverage nitroimidazole reduction for hypoxia imaging .

Pharmacokinetics

The compound’s 2-hydroxypropyl groups enhance solubility, facilitating systemic distribution. In vivo studies of analogous compounds, such as N-bis(2-hydroxypropyl)nitrosamine (BHP), reveal preferential accumulation in nasal, pulmonary, and hepatic tissues, though direct data for this compound remain limited .

Applications in Oncology and Imaging

Hypoxia Imaging

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide derivatives, such as [18F]FBNA, serve as PET radiotracers for non-invasive hypoxia detection. Key advantages include:

  • High Radiochemical Yield: 47.4 ± 5.3% with >95% purity .

  • Stability: Resistant to degradation in saline and serum for >6 hours .

  • Hypoxia Specificity: In vitro assays demonstrate 3–5-fold higher uptake in hypoxic gastric cancer cells (AGS, MKN45) compared to normoxic conditions .

Table 2: Comparison of Hypoxia Radiotracers

RadiotracerlogPTarget SpecificityClinical Status
[18F]FBNA1.05HighPreclinical
[18F]FMISO0.40ModerateApproved
[18F]FAZA-0.40LowExperimental

Future Directions

  • Clinical Translation: Expedite FDA/EMA approvals for [18F]FBNA-based PET imaging.

  • Therapeutic Hybrids: Develop conjugates with chemotherapeutics (e.g., doxorubicin) for targeted drug delivery.

  • Toxicology Profiling: Conduct GLP-compliant studies to assess long-term safety.

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